1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-5-19-7-9-20(10-8-19)26-24-16-28-25-13-12-22(31-4)15-23(25)27(24)30(29-26)21-11-6-17(2)18(3)14-21/h6-16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOIODJRBJTKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to further cyclization with aniline derivatives under acidic or basic conditions to form the quinoline ring.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) with Lewis acids like aluminum chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with DNA, affecting gene expression. The pathways involved often include inhibition of kinase activity, leading to disrupted cell signaling and growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Substituent Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations :
- Position 1: Substitution with 3,4-dimethylphenyl (target) vs.
- Position 8 : Methoxy (target) vs. ethoxy () or fluoro () alters electronic and solubility profiles. Methoxy groups generally enhance solubility compared to fluoro substituents .
Biological Activity
1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. The unique structure of this compound allows it to interact with various molecular targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H23N3O
- IUPAC Name : 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
- Molecular Weight : 413.48 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed that the compound may inhibit certain enzymes involved in critical pathways associated with cancer and other diseases. The exact mechanism involves binding to active sites on target proteins, thereby modulating their activity.
Biological Activity Overview
Research has indicated that pyrazoloquinolines exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds in this class can inhibit cancer cell proliferation and induce apoptosis. For instance, related pyrazoloquinolines have shown effective cytotoxicity against multiple cancer cell lines such as NUGC-3 and HCT-15 with IC50 values below 10 µM .
- Topoisomerase Inhibition : Some derivatives have been identified as potent inhibitors of topoisomerase I and IIα, enzymes crucial for DNA replication and repair. This inhibition can lead to DNA damage in cancer cells, promoting cell death .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the antiproliferative effects of various pyrazoloquinolines, compounds similar to this compound were tested against several cancer cell lines including ACHN (renal), HCT-15 (colon), and PC-3 (prostate). Results indicated significant growth inhibition at concentrations as low as 5 µM .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the phenyl substituents significantly influenced the biological activity of pyrazoloquinolines. The presence of electron-donating groups enhanced anticancer properties while maintaining low toxicity profiles .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for synthesizing pyrazolo[4,3-c]quinoline derivatives, and what starting materials are typically employed?
Methodological Answer: The synthesis of pyrazolo[4,3-c]quinolines often begins with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile is a key starting material due to its reactivity in nucleophilic substitution reactions . A typical route involves:
- Step 1: Substitution at the 4-position of quinoline with a pyrazole moiety under basic conditions (e.g., using K₂CO₃ in DMF).
- Step 2: Introduction of aryl/alkyl groups via Suzuki-Miyaura coupling or Ullmann reactions.
- Step 3: Functionalization of the methoxy group at position 8 using alkylation or acylation reagents (e.g., methyl iodide or acetyl chloride) .
Purification often involves recrystallization from polar aprotic solvents like acetonitrile or methanol .
Q. How are spectroscopic and crystallographic techniques applied to confirm the structure of pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Aromatic protons in the pyrazole and quinoline rings appear as distinct multiplets in the δ 6.5–8.5 ppm range. The methoxy group (δ ~3.8–4.0 ppm) and ethyl/methyl substituents (δ 1.2–2.5 ppm) provide additional confirmation .
- X-ray crystallography: Used to resolve ambiguities in regiochemistry, such as distinguishing between 3,4-diamino and 3-amino-4-alkyl derivatives. For example, highlights the use of X-ray diffraction to confirm the triazole-quinoline linkage .
Advanced Research Questions
Q. How can structural modifications enhance the therapeutic index of pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
- Amino group introduction: Adding primary amino groups (e.g., at positions 3 and 4) improves solubility and bioactivity. shows that 3-aminopyrazole moieties enhance antitumor activity by inhibiting CDK2/cyclin A .
- Substituent optimization: Bulky aryl groups (e.g., 4-ethylphenyl) increase lipophilicity, improving blood-brain barrier penetration for anticonvulsant applications. Conversely, polar groups (e.g., -OH or -COOH) reduce toxicity .
- SAR studies: Systematic variation of substituents on the quinoline core, followed by in vitro assays (e.g., kinase inhibition or antimicrobial screens), identifies optimal pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
- Standardized assays: Discrepancies in IC₅₀ values often arise from variations in assay conditions. For example, antitumor activity should be tested against consistent cell lines (e.g., MCF-7 or HeLa) with controlled incubation times .
- Metabolic stability studies: Use liver microsomes or cytochrome P450 assays to evaluate whether conflicting in vivo/in vitro results stem from rapid metabolism .
- Crystallographic validation: Confirm that observed bioactivity aligns with the compound’s confirmed structure (e.g., ruling out regioisomeric impurities) .
Q. How can reaction conditions be optimized to improve yields in pyrazolo[4,3-c]quinoline synthesis?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while xylene or toluene is ideal for high-temperature cyclization .
- Catalyst screening: Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions, while CuI/ligand systems enhance Ullmann-type arylations .
- Temperature control: Reflux durations (e.g., 25–30 hours for cyclization in xylene) must be calibrated to avoid side reactions like over-alkylation .
Q. What computational methods aid in predicting the bioactivity of novel pyrazolo[4,3-c]quinoline analogs?
Methodological Answer:
- Docking studies: Molecular docking with target proteins (e.g., CDK2 or PDE10A) identifies binding poses and key interactions (e.g., hydrogen bonds with quinoline N-atoms) .
- QSAR models: Use Hammett constants or LogP values to correlate substituent electronic effects with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
- DFT calculations: Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) by analyzing frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
